N-BOC-3-(Benzyloxymethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BOC-3-(Benzyloxymethyl)azetidine, also known as tert-butyl 3-[(benzyloxy)methyl]-1-azetidinecarboxylate, is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route includes the following steps:
Protection of Azetidine: Azetidine is reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine to form N-BOC-azetidine.
Introduction of Benzyloxymethyl Group: The N-BOC-azetidine is then reacted with benzyl chloromethyl ether (BOMCl) in the presence of a base such as sodium hydride (NaH) to introduce the benzyloxymethyl group at the 3-position.
Industrial Production Methods
Industrial production methods for N-BOC-3-(Benzyloxymethyl)azetidine are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-BOC-3-(Benzyloxymethyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Deprotection Reactions: The BOC group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other acidic conditions.
Major Products Formed
Substitution Reactions: The major products formed are the substituted azetidine derivatives.
Deprotection Reactions: The major product is the free amine form of the azetidine.
Scientific Research Applications
N-BOC-3-(Benzyloxymethyl)azetidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-BOC-3-(Benzyloxymethyl)azetidine involves its ability to act as a versatile intermediate in organic synthesis. The BOC group provides protection to the nitrogen atom, allowing for selective reactions at other positions on the azetidine ring. The benzyloxymethyl group can be further modified to introduce various functional groups, making it a valuable building block in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-BOC-azetidine: Lacks the benzyloxymethyl group and is used as a simpler building block in organic synthesis.
N-BOC-3-(Hydroxymethyl)azetidine: Contains a hydroxymethyl group instead of a benzyloxymethyl group, offering different reactivity and applications.
N-BOC-3-(Methoxymethyl)azetidine: Contains a methoxymethyl group, providing different chemical properties and reactivity.
Uniqueness
N-BOC-3-(Benzyloxymethyl)azetidine is unique due to the presence of the benzyloxymethyl group, which offers additional reactivity and versatility in organic synthesis compared to its simpler counterparts .
Properties
IUPAC Name |
tert-butyl 3-(phenylmethoxymethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-9-14(10-17)12-19-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUHNLXBKPXAAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742959 |
Source
|
Record name | tert-Butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-17-0 |
Source
|
Record name | 1-Azetidinecarboxylic acid, 3-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.